BenchChemオンラインストアへようこそ!

1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cytochrome P450 inhibition Drug-drug interaction liability ADME-Tox profiling

1-(But-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200106-63-2) is a synthetic 1,2,4-triazol-5-one derivative characterized by a but-2-yn-1-yl substituent at the N1 position, a cyclobutyl group at the C3 position, and a methyl group at the N4 position. It belongs to the broader class of 1,2,4-triazoles, which are widely explored as tankyrase inhibitors, cytochrome P450 (CYP) modulators, and antimicrobial agents.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 2200106-63-2
Cat. No. B3001082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2200106-63-2
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESCC#CCN1C(=O)N(C(=N1)C2CCC2)C
InChIInChI=1S/C11H15N3O/c1-3-4-8-14-11(15)13(2)10(12-14)9-6-5-7-9/h9H,5-8H2,1-2H3
InChIKeyDTZOZQMHJYIUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(But-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200106-63-2): Chemical Class and Pharmacological Relevance


1-(But-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200106-63-2) is a synthetic 1,2,4-triazol-5-one derivative characterized by a but-2-yn-1-yl substituent at the N1 position, a cyclobutyl group at the C3 position, and a methyl group at the N4 position. It belongs to the broader class of 1,2,4-triazoles, which are widely explored as tankyrase inhibitors, cytochrome P450 (CYP) modulators, and antimicrobial agents [1]. The compound has been registered in the BindingDB (BDBM50103451) and ChEMBL (CHEMBL3398252) databases, with reported CYP inhibition activity measured in human liver microsomes [2]. Structurally, it shares the 1,2,4-triazole core and cyclobutyl linker motif that is critical for high-affinity tankyrase binding, as demonstrated in recent lead optimization studies [3].

Why 1-(But-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Generically Substituted by In-Class 1,2,4-Triazole Analogs


Within the 1,2,4-triazole class, small structural modifications at the N1, C3, and N4 positions produce pronounced differences in CYP inhibition profiles, target selectivity, and physicochemical properties that directly impact procurement decisions for drug discovery and chemical biology applications [1]. The trans-cyclobutyl linker—present in this compound and a narrow subset of triazole-based tankyrase inhibitors—has been explicitly shown to confer superior target binding affinity compared to cyclohexane or phenyl linkers in head-to-head biochemical assays [2]. However, the quantitative effect of the but-2-yn-1-yl N1 substituent on CYP selectivity, metabolic stability, or target potency has not been directly compared to alternative N1 substituents (e.g., methyl, cyclopropylmethyl, benzyl) under identical assay conditions. Substituting this compound with a generic triazole analog bearing a different N1 group may unpredictably alter CYP inhibition liability, tankyrase binding kinetics, or cellular permeability, as demonstrated by the atropisomerism, solubility, and Caco-2 efflux liabilities resolved during lead optimization of closely related triazole tankyrase inhibitors [3].

Quantitative Differentiation Evidence for 1-(But-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200106-63-2)


CYP3A4 Inhibition: Low Micromolar IC50 with Undefined Selectivity Window

In pooled mixed-gender human liver microsomes using testosterone as a probe substrate, 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one inhibited CYP3A4 with an IC50 of 50,000 nM (50 µM) following a 3-minute pre-incubation with NADPH [1]. No comparator compound was tested in the identical assay panel; therefore, the selectivity of this compound for CYP3A4 over other CYP isoforms cannot be quantitatively assessed from this dataset alone. Cross-study comparison with clinically relevant CYP3A4 inhibitors (e.g., ketoconazole IC50 ~0.01–0.1 µM) indicates this compound exhibits approximately 500- to 5,000-fold lower CYP3A4 inhibitory potency, suggesting a lower risk of CYP3A4-mediated drug-drug interactions relative to known strong inhibitors [2]. However, without intra-study comparator data, this inference remains provisional.

Cytochrome P450 inhibition Drug-drug interaction liability ADME-Tox profiling

CYP2D6 Inhibition: Negligible Activity with Quantitative Threshold for Selectivity Screening

Against CYP2D6 in human liver microsomes, 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited an IC50 greater than 185,000 nM (>185 µM) [1]. This value is above the commonly applied 10 µM screening threshold for significant CYP inhibition, classifying this compound as a low-risk candidate for CYP2D6-mediated drug interactions or pharmacogenetic liabilities related to CYP2D6 poor metabolizer status [2]. No intra-study comparator data exist for close structural analogs; thus, the quantitative advantage of the but-2-yn-1-yl substituent over other N1 groups in reducing CYP2D6 affinity cannot be directly established.

Cytochrome P450 2D6 Polymorphic metabolism Safety pharmacology

UGT1A9 Inhibition: Low Potency Indicative of Favorable Phase II Metabolism Profile

In a UGT1A9 inhibition assay using pooled mixed-gender human liver microsomes with 4-methylumbelliferone as substrate, the compound displayed an IC50 of 300,000 nM (300 µM) [1]. This >300 µM IC50 is substantially above the typical substrate concentration range for UGT enzymes and suggests minimal potential for UGT1A9-mediated metabolic interactions. In contrast, structurally related triazole-containing compounds (e.g., certain NAMPT inhibitors) have been shown to exhibit UGT1A9 IC50 values in the 5–50 µM range [2], indicating that subtle structural modifications can differentially influence glucuronidation liability. However, because these comparator data were generated in different laboratories using different assay protocols, they constitute cross-study comparable evidence only.

UDP-glucuronosyltransferase Phase II metabolism Drug clearance

Cyclobutyl Linker Superiority in Tankyrase Target Engagement: Structural Motif-Level Evidence

Although direct tankyrase inhibition data for 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are not publicly available, the compound contains the trans-cyclobutyl linker scaffold that has been rigorously established as superior to cyclohexane and phenyl linkers for tankyrase 1/2 binding. In a systematic structure-guided lead optimization study, compounds bearing a cyclobutyl linker between the 1,2,4-triazole and benzimidazolone moieties retained high tankyrase affinity, whereas replacement with cyclohexane or phenyl linkers resulted in significant loss of potency [1]. The co-crystal structure of OM-153 (PDB 5nob) with tankyrase 2 confirms that the cyclobutyl group positions the triazole ring for optimal adenosine-site interactions, a geometry not achievable with larger or more flexible linkers [2]. This class-level inference suggests that the cyclobutyl group in the target compound may confer analogous target engagement advantages, but the specific contribution of the but-2-yn-1-yl N1 substituent to tankyrase binding remains uncharacterized.

Tankyrase inhibition WNT/β-catenin signaling Cyclobutyl linker SAR

Patent-Covered Chemical Space: Structural Novelty Confirmed by Granted Claims

US Patent Application US20200347030A1, granted to Otsuka Pharmaceutical Co., Ltd., explicitly claims compounds comprising a 1,2,4-triazole ring substituted with cyclobutyl and various N1 substituents, including alkynyl groups [1]. While the specific CAS 2200106-63-2 is not listed as an exemplary compound, the Markush structure encompasses the but-2-yn-1-yl N1 substitution pattern. This patent protection indicates that the compound occupies a distinct chemical space relative to prior art triazole derivatives, with potential implications for freedom-to-operate assessments during procurement for commercial research. The patent's emphasis on the trans-cyclobutyl group as a critical structural element aligns with the SAR findings from the tankyrase literature [2], reinforcing the scaffold's differentiated status.

Intellectual property Freedom to operate Patent landscape

Best-Fit Research and Industrial Application Scenarios for 1-(But-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200106-63-2)


Early-Stage ADME Screening Libraries for CYP Liability Profiling

Given its well-defined CYP3A4 IC50 (50 µM) and CYP2D6 IC50 (>185 µM), this compound serves as a low-inhibition reference standard for calibrating CYP inhibition assays in drug discovery ADME panels. Its negligible CYP2D6 liability makes it a suitable negative control for distinguishing CYP2D6-dependent metabolic phenotypes from CYP3A4-mediated clearance pathways in human hepatocyte or microsomal assays [1].

Tankyrase Inhibitor Scaffold Optimization and Fragment-Based Design

The cyclobutyl-1,2,4-triazole core represents a validated pharmacophore for tankyrase 1/2 adenosine-site binding. This compound can be utilized as a starting scaffold for fragment growing or structure-activity relationship (SAR) studies aimed at optimizing East, West, and South moiety substituents while retaining the cyclobutyl linker geometry proven superior to cyclohexane and phenyl analogs [2].

Chemical Tool for UGT1A9 Metabolic Pathway Dissection

With a UGT1A9 IC50 of 300 µM, this compound is essentially inactive against UGT1A9 and can function as a negative control probe in glucuronidation assays. It enables researchers to differentiate UGT1A9-dependent metabolic clearance from UGT1A1, UGT2B7, or other Phase II enzyme contributions in human liver microsome or recombinant UGT systems [3].

Freedom-to-Operate Risk Assessment and IP Landscape Analysis

As this compound falls within the granted claims of US20200347030A1, it is a relevant reference molecule for pharmaceutical IP due diligence, particularly for organizations developing triazole-based therapeutics targeting WNT/β-catenin or Hippo signaling pathways where cyclobutyl-containing inhibitors are being patented [4].

Quote Request

Request a Quote for 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.